molecular formula C17H15ClN2O3 B6345052 1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264042-82-1

1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6345052
CAS RN: 1264042-82-1
M. Wt: 330.8 g/mol
InChI Key: MTLIJLPCVYILKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly known as CMPP, is a compound of interest to scientists due to its various applications in both organic and inorganic chemistry. It has been used as a reagent in various organic syntheses, including the synthesis of heterocyclic compounds and pharmaceuticals. CMPP has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research.

Scientific Research Applications

CMPP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, for the preparation of heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research. CMPP has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of CMPP is not yet fully understood. However, it is believed that CMPP acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which in turn can lead to increased cognitive function and improved memory.
Biochemical and Physiological Effects
CMPP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can lead to improved memory and cognitive function. CMPP has also been shown to have an anti-inflammatory effect and to be an antioxidant, which can be beneficial for the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of CMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages of using CMPP is its relative stability, which makes it suitable for use in organic synthesis. Additionally, CMPP is relatively inexpensive and easy to obtain, making it a cost-effective reagent. On the other hand, CMPP is a relatively toxic compound and must be handled with caution, making it unsuitable for use in certain laboratory experiments.

Future Directions

The potential future directions for CMPP are numerous. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as to identify potential adverse effects. Additionally, further research is needed to identify potential uses of CMPP in organic synthesis and to identify potential new applications of CMPP in scientific research. Finally, further research is needed to identify potential new methods for the synthesis of CMPP.

Synthesis Methods

CMPP can be synthesized through a number of different methods, including the direct synthesis of the carboxylic acid and the use of a Grignard reagent. The direct synthesis of CMPP involves the reaction of a chloroformate ester with a phenol and a base, such as sodium hydroxide. The Grignard reagent method involves the reaction of a Grignard reagent with a carboxylic acid. Both methods can be used to synthesize CMPP in a laboratory setting.

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-16-8-7-12(9-13(16)18)20-15(10-14(19-20)17(21)22)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLIJLPCVYILKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.